molecular formula C8H10ClNO B2935475 [(4-Chlorophenyl)methyl](methoxy)amine CAS No. 54615-16-6

[(4-Chlorophenyl)methyl](methoxy)amine

Cat. No. B2935475
CAS RN: 54615-16-6
M. Wt: 171.62
InChI Key: NAPWAZLPWIRSFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of reducing agents such as LiAlH4 and NaBH4, tin, or iron . For instance, secondary amines, which are structurally similar to the title compound, have been synthesized via the reduction of nitriles and amides .

Scientific Research Applications

Antiviral Activity

(4-Chlorophenyl)methylamine derivatives have been explored for their antiviral properties. For instance, indole derivatives, which share a similar structural motif, have shown inhibitory activity against influenza A and other viruses . This suggests that (4-Chlorophenyl)methylamine could be a precursor in synthesizing new compounds with potential antiviral applications.

Anti-inflammatory Activity

The indole scaffold, which is structurally related to (4-Chlorophenyl)methylamine, is known for its anti-inflammatory effects . Therefore, this compound may serve as a starting point for developing new anti-inflammatory agents, which could be beneficial in treating various inflammatory disorders.

Anticancer Activity

Research has indicated that indole derivatives possess anticancer activities . By extension, (4-Chlorophenyl)methylamine could be utilized in the synthesis of novel anticancer agents, potentially offering new avenues for cancer treatment.

Antimicrobial Activity

The structural similarity of (4-Chlorophenyl)methylamine to indole derivatives, which have demonstrated antimicrobial properties, suggests its potential use in creating new antimicrobial agents . This could be particularly useful in the fight against antibiotic-resistant bacteria.

Antitubercular Activity

Given the biological activity of indole derivatives in combating tuberculosis, (4-Chlorophenyl)methylamine may be valuable in synthesizing new antitubercular compounds . This could contribute to the development of more effective treatments for tuberculosis.

Antidiabetic Activity

Indole derivatives have been associated with antidiabetic effects . Consequently, (4-Chlorophenyl)methylamine could be instrumental in the creation of new antidiabetic medications, aiding in the management and treatment of diabetes.

Antimalarial Activity

The indole nucleus is present in many compounds with antimalarial activity . Therefore, (4-Chlorophenyl)methylamine could be used to develop new antimalarial drugs, which is crucial in the ongoing effort to combat malaria.

Anticholinesterase Activity

Indole-based compounds have shown promise as anticholinesterase agents . This implies that (4-Chlorophenyl)methylamine might be explored for its potential in treating neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used.

properties

IUPAC Name

1-(4-chlorophenyl)-N-methoxymethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-11-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPWAZLPWIRSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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